methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate
CAS No.: 2111348-16-2
Cat. No.: VC12003577
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2111348-16-2 |
|---|---|
| Molecular Formula | C6H9N3O2 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | methyl 4-ethyl-1,2,4-triazole-3-carboxylate |
| Standard InChI | InChI=1S/C6H9N3O2/c1-3-9-4-7-8-5(9)6(10)11-2/h4H,3H2,1-2H3 |
| Standard InChI Key | DWFKRDWMBJFRRD-UHFFFAOYSA-N |
| SMILES | CCN1C=NN=C1C(=O)OC |
| Canonical SMILES | CCN1C=NN=C1C(=O)OC |
Introduction
Methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of 1,2,4-triazoles. This class is widely recognized for its diverse applications in pharmaceuticals, agrochemicals, and material sciences due to its unique structural and electronic properties. The compound's molecular structure features a triazole ring substituted with an ethyl group at position 4 and a methyl ester functional group at position 3.
Synthesis
Methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate can be synthesized via the following steps:
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Formation of Triazole Ring: Utilizing precursors such as hydrazine derivatives and carboxylic acid esters under cyclization conditions.
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Ethylation: Introducing the ethyl group at position 4 through alkylation reactions.
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Esterification: Converting the carboxylic acid moiety into a methyl ester using methanol in acidic conditions.
The reaction conditions are optimized to ensure regioselectivity and high yields.
Applications
Methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate exhibits several potential applications due to its functional groups:
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Pharmaceuticals: Triazoles are known for their biological activities such as antiviral, antibacterial, antifungal, and anticancer properties.
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Agrochemicals: The compound may serve as a precursor for herbicides or fungicides.
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Material Science: Triazole derivatives are used in corrosion inhibition and as building blocks for advanced materials.
Research Findings on Related Compounds
Studies on structurally similar compounds highlight:
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Hydrogen Bonding: Triazoles often form intermolecular hydrogen bonds that affect their crystallinity and solubility .
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Biological Activity: Substituted triazoles exhibit diverse bioactivity profiles depending on the nature of their substituents .
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Synthetic Versatility: Triazoles serve as intermediates for synthesizing more complex molecules with tailored properties .
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